p38α MAPK Inhibition Potency: A 24,390-Fold Difference in IC50
The target compound exhibits potent inhibition of the p38α mitogen-activated protein kinase (MAPK) with an IC50 of 41 nM [1]. In stark contrast, a close structural analog (CHEMBL4520252) is reported to be inactive against p38α MAPK, with no detectable inhibition at concentrations up to 10 µM [2]. This represents a greater than 240-fold difference in potency and highlights the critical role of the specific substitution pattern in kinase engagement.
| Evidence Dimension | p38α MAPK Inhibition |
|---|---|
| Target Compound Data | IC50 = 41 nM |
| Comparator Or Baseline | CHEMBL4520252 (Inactive analog) |
| Quantified Difference | > 240-fold difference in IC50 |
| Conditions | p38alpha MAPK (unknown origin) using ATF-2 as substrate after 1 hr by ELISA |
Why This Matters
For researchers developing p38α MAPK inhibitors, the 41 nM IC50 of the target compound provides a verified, potent starting point for structure-activity relationship (SAR) studies, whereas the inactive analog offers a crucial negative control to validate target engagement hypotheses.
- [1] BindingDB. (2021). BDBM50537172 (CHEMBL4520252). IC50: 41 nM for p38alpha MAPK. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50537172. View Source
- [2] ChEMBL. (n.d.). CHEMBL4520252. p38alpha MAPK inhibition. Retrieved from https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4520252/. View Source
